Tert-butyl (3-chloroisoquinolin-5-YL)carbamate
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Overview
Description
Tert-butyl (3-chloroisoquinolin-5-YL)carbamate is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Tert-butyl (3-chloroisoquinolin-5-YL)carbamate typically involves the reaction of 3-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl (3-chloroisoquinolin-5-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (3-chloroisoquinolin-5-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl (3-chloroisoquinolin-5-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl (3-chloroisoquinolin-5-YL)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
Carbamic acid derivatives: These compounds share similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoquinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
tert-butyl N-(3-chloroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-6-4-5-9-8-16-12(15)7-10(9)11/h4-8H,1-3H3,(H,17,18) |
InChI Key |
AEAKHAAFEAYGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CN=C(C=C21)Cl |
Origin of Product |
United States |
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